An In-depth Technical Guide to the Physical Properties of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
An In-depth Technical Guide to the Physical Properties of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a derivative of the tetrahydroisoquinoline core, is a compound of interest in contemporary pharmacological research, particularly in the study of serotonin biosynthesis inhibition.[1] A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application in experimental settings. This technical guide provides a comprehensive overview of the core physical characteristics of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide establishes a predictive framework based on the known properties of its structural analogues, namely the parent (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid and other N-acetylated tetrahydroisoquinolines. We will explore the theoretical underpinnings and detail the experimental methodologies required for the precise determination of these properties, ensuring scientific integrity and providing a solid foundation for researchers in the field.
Introduction and Chemical Identity
(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold, which is a common motif in a wide array of natural products and pharmacologically active molecules.[2] The introduction of an acetyl group at the 2-position (the nitrogen atom) and an acetic acid moiety at the 1-position defines its unique chemical architecture and potential biological activity.
Chemical Structure:
Figure 1: Chemical Structure of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | - |
| CAS Number | 53921-74-7 | [3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
Predicted and Expected Physical Properties
2.1. Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. For the unacetylated parent compound, (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (CAS 105400-81-5), a melting point of 248-251 °C has been reported. The introduction of an N-acetyl group can influence the crystal lattice packing and intermolecular forces. N-acetylation generally leads to a decrease in the basicity of the nitrogen atom and an increase in the molecule's polarity, which could either increase or decrease the melting point depending on the resulting crystal structure. For instance, various other acetylated tetrahydroisoquinoline derivatives show a wide range of melting points, such as 218-220 °C and 189-190 °C for more complex structures.[4][5]
2.2. Boiling Point
A boiling point of 476.5°C at 760 mmHg has been predicted for (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid. It is important to note that this is a calculated value and experimental verification is required. Given the presence of a carboxylic acid group, thermal decomposition may occur at such high temperatures.
2.3. Solubility
The solubility of a compound is paramount for its use in biological assays and for formulation development. The presence of both a polar carboxylic acid group and a relatively nonpolar acetylated tetrahydroisoquinoline core suggests that the solubility of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid will be pH-dependent.
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Aqueous Solubility: At physiological pH, the carboxylic acid group will be deprotonated, increasing its solubility in aqueous media. The N-acetyl group is also polar and can participate in hydrogen bonding. It is anticipated to have moderate solubility in water. The hydrochloride salt form of related compounds is often used to enhance water solubility.[6]
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Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The solubility in nonpolar solvents like hexane is likely to be low. Studies on N-acetyl amino acid amides have shown that organic solvents like formic acid and hexafluoroisopropanol (HFIP) are effective in solubilizing compounds with both hydrophobic and polypeptide backbone characteristics.[7]
2.4. Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group. For the parent compound, (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a predicted pKa of 3.84 has been reported. The N-acetyl group is an electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid through an inductive effect, potentially lowering the pKa value. The basicity of the nitrogen atom in the tetrahydroisoquinoline ring is significantly reduced upon acetylation.
Experimental Determination of Physical Properties
To obtain accurate and reliable data, rigorous experimental determination of the physical properties is essential. The following section outlines the standard methodologies.
3.1. Melting Point Determination
Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting point range (typically 1-2°C) is indicative of high purity.
Experimental Protocol:
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Sample Preparation: A small amount of the dry, crystalline (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Figure 2: Workflow for Melting Point Determination.
3.2. Solubility Assessment
Principle: The solubility can be determined by adding a known amount of the solute to a known volume of the solvent and observing the point at which no more solute dissolves.
Experimental Protocol (Thermodynamic Solubility):
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Sample Preparation: A supersaturated solution of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is prepared in the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
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Equilibration: The solution is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is removed by centrifugation and/or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.3. pKa Determination
Principle: The pKa can be determined potentiometrically by titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Experimental Protocol (Potentiometric Titration):
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Solution Preparation: A known concentration of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid. While specific spectra for this compound are not available in the searched literature, the expected key features based on its functional groups are described below.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, the methylene protons of the tetrahydroisoquinoline core, the methine proton at the 1-position, the methylene protons of the acetic acid side chain, and the methyl protons of the acetyl group.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the tetrahydroisoquinoline ring and the acetic acid moiety.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
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A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
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A strong C=O stretch from the amide (acetyl) group (around 1630-1680 cm⁻¹).
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C-H stretching vibrations for aromatic and aliphatic protons.
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C=C stretching vibrations from the aromatic ring.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Figure 3: Spectroscopic Methods for Characterization.
Conclusion
This technical guide has provided a detailed overview of the anticipated physical properties of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid and the standard experimental methodologies for their determination. While specific experimental data for this compound remains to be published, the information presented herein, based on the analysis of its chemical structure and data from analogous compounds, offers a valuable resource for researchers. Accurate determination of these physical properties is a crucial first step in any research and development endeavor involving this promising molecule. It is recommended that researchers undertaking work with this compound perform the described experimental characterizations to establish a definitive physicochemical profile.
References
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Humphries, P. S., Benbow, J. W., Bonin, P. D., Boyer, D., Doran, S. D., Frisbie, R. K., ... & Yang, X. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & medicinal chemistry letters, 19(9), 2400-2403. [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7789–7800. [Link]
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Kurihara, R., & Yagi, H. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Protein science : a publication of the Protein Society, 30(5), 1059–1068. [Link]
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Navarro, G., Grijalvo, S., Al-Sanea, M. M., & Eritja, R. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13693–13706. [Link]
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Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7789–7800. [Link]
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Navarro, G., Grijalvo, S., Al-Sanea, M. M., & Eritja, R. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13693–13706. [Link]
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